

Technical Support Center: Molybdenum Film Deposition via Mo(CO)₆ CVD

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Compound of Interest

Compound Name: Molybdenumhexacarbonyl

Cat. No.: B083779

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Welcome to the technical support center for mitigating impurities in molybdenum films deposited by Chemical Vapor Deposition (CVD) using the Molybdenum Hexacarbonyl (Mo(CO)₆) precursor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access frequently asked questions regarding their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the deposition of molybdenum films.

Issue 1: High Carbon and Oxygen Content in the Molybdenum Film

Symptoms:

- The deposited film is identified as molybdenum oxycarbide (MoC_xO_y) instead of pure molybdenum.^{[1][2]}
- Poor electrical conductivity of the film.
- Film exhibits poor adhesion to the substrate.

Possible Causes:

- **Incomplete Decomposition of Mo(CO)_6 :** At lower deposition temperatures (100-250 °C), the decarbonylation of Mo(CO)_6 can be incomplete, leading to the incorporation of carbon and oxygen from the carbonyl ligands into the film.^{[2][3]}
- **Reaction with Residual Gases:** Residual water vapor or oxygen in the CVD chamber can react with the precursor and the growing film, leading to oxide formation.
- **Precursor-Substrate Interaction:** The interaction between Mo(CO)_6 and the substrate surface can influence the nucleation and growth, sometimes favoring the formation of oxycarbides.

Solutions:

- **Increase Deposition Temperature:** Higher temperatures (above 250 °C) promote more complete decomposition of the Mo(CO)_6 precursor.^[2] However, this can sometimes lead to increased surface roughness.^{[4][5]}
- **Introduce a Co-reactant:**
 - **Hydrogen (H_2):** While introducing hydrogen as a co-reactant might seem intuitive to reduce oxygen, studies have shown it has little effect on the film composition and growth kinetics when used directly with Mo(CO)_6 .^{[2][3]}
 - **Ammonia (NH_3):** The addition of an ammonia co-flow can inhibit nucleation on oxide surfaces and can be used for area-selective deposition.^{[6][7]} It can also lead to the formation of molybdenum carbonitride (MoC_xN_y) films.^[8]
- **Two-Step Deposition and Reduction Process:** This is a highly effective method to obtain pure molybdenum films.
 - Deposit a carbon-free molybdenum oxide (MoO_3) film using Mo(CO)_6 and an oxidant like ozone (O_3).^{[2][3][7]}
 - Subsequently, reduce the MoO_3 film to metallic molybdenum in a hydrogen atmosphere at elevated temperatures.^{[2][3]}

Issue 2: Poor Film Adhesion and Cracking

Symptoms:

- The film delaminates or peels off the substrate.
- Visible cracks appear in the film, especially after post-deposition annealing.[\[2\]](#)[\[7\]](#)

Possible Causes:

- High Internal Stress: Mismatched coefficients of thermal expansion between the molybdenum film and the substrate can induce stress during cooling, leading to cracking.
- Contaminated Substrate Surface: An unclean substrate surface can result in poor nucleation and adhesion of the film.
- High-Temperature Annealing: While effective for reduction, high-temperature annealing (e.g., 450 °C for reduction of MoO₃) can cause film cracking.[\[2\]](#)[\[7\]](#)

Solutions:

- Substrate Cleaning: Ensure a thorough pre-deposition cleaning of the substrate to remove any organic or particulate contamination.
- Optimize Annealing Temperature: Gradually increase the annealing temperature and hold for a specific duration to minimize thermal shock. The degree of reduction of MoO₃ to metallic Mo increases with temperature.[\[2\]](#)[\[7\]](#)
- Use of a Seed Layer: Depositing a thin seed layer, such as molybdenum nitride, can improve the nucleation and crystallinity of the subsequent molybdenum film.[\[4\]](#)[\[9\]](#)

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in molybdenum films deposited from Mo(CO)₆?

The primary source of impurities is the Mo(CO)₆ precursor itself. The carbonyl (CO) ligands can incompletely decompose, leading to the incorporation of both carbon (C) and oxygen (O) into the film, often forming molybdenum oxycarbide (MoC_xO_y).[\[1\]](#)[\[2\]](#) Reactive carbon radicals from the pyrolysis of the precursor can also lead to unintentional carbon co-deposition.[\[10\]](#)

Q2: How does the deposition temperature affect the purity of the molybdenum film?

Deposition temperature plays a crucial role. At lower temperatures (100-250 °C), the decomposition of Mo(CO)₆ is often incomplete, resulting in higher levels of carbon and oxygen impurities.[2] Increasing the temperature generally improves purity by promoting complete decarbonylation. However, very high temperatures can negatively impact other film properties like surface roughness.[5]

Q3: Can I use hydrogen as a reducing agent during the CVD process with Mo(CO)₆ to get pure molybdenum?

While it seems logical, introducing molecular hydrogen (H₂) as a co-reactant during the CVD of Mo(CO)₆ has been shown to have minimal impact on preventing the formation of molybdenum oxycarbide.[1][2] A more effective approach is a two-step process: first depositing molybdenum oxide and then reducing it with hydrogen.[2][3]

Q4: What is the two-step process for obtaining high-purity molybdenum films?

The two-step process involves:

- Deposition of Molybdenum Oxide (MoO₃): An Atomic Layer Deposition (ALD) or CVD process is used to grow a carbon-free MoO₃ film using Mo(CO)₆ and a strong oxidant like ozone (O₃).[2][3][7]
- Reduction to Metallic Molybdenum: The MoO₃ film is then annealed in a hydrogen (H₂) or atomic hydrogen (at-H) atmosphere at temperatures between 150 and 450 °C to reduce it to metallic molybdenum.[2][7]

Q5: How does ammonia (NH₃) affect the deposition process?

Ammonia can be used as a co-reactant with Mo(CO)₆. Its effects include:

- Area-Selective Deposition: NH₃ can inhibit the nucleation of molybdenum-containing films on oxide surfaces like SiO₂, allowing for selective growth on other materials.[6][7]
- Formation of Molybdenum Carbonitride (MoC_xN_y): The use of ammonia can lead to the incorporation of nitrogen into the film, forming molybdenum carbonitride.[8] The composition of the film can be controlled by varying the NH₃ pressure and substrate temperature.[8]

Data Presentation

Table 1: Effect of Deposition Temperature on Film Composition (Direct CVD from Mo(CO)₆)

Deposition Temperature (°C)	Precursor	Resulting Film Composition	Key Observation	Reference
100 - 250	Mo(CO) ₆	Molybdenum Oxycarbide (MoC _x O _y)	Incomplete decarbonylation leads to high C and O impurities.	[2][3]
> 250	Mo(CO) ₆	Metallic Molybdenum with C/O impurities	Purity improves but impurities may still be present.	[2]

Table 2: Influence of Ammonia Co-flow on MoC_xN_y Film Composition

Substrate Temperature (°C)	Mo(CO) ₆ Pressure (mTorr)	NH ₃ Pressure (mTorr)	Resulting Film Composition	Reference
200	0.01	0.3	MoC _{0.48} N _{0.20}	[8]
200	0.01	3.3	MoC _{0.36} N _{0.33}	[8]
150	0.01	2	MoC _{0.50} N _{0.30}	[8]
300	0.01	2	MoC _{0.12} N _{0.40}	[8]

Experimental Protocols

Protocol 1: Two-Step Deposition of Metallic Molybdenum via MoO₃ Reduction

This protocol describes a method to obtain high-purity molybdenum films by first depositing molybdenum oxide and then reducing it.

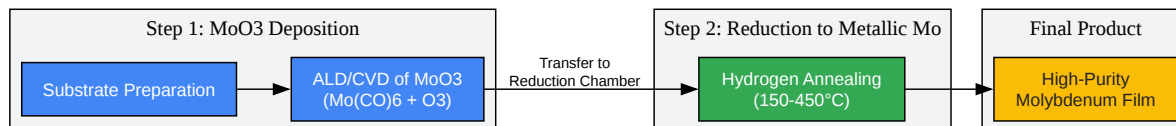
Part A: Deposition of Molybdenum Oxide (MoO₃)

- Substrate Preparation: Clean the substrate (e.g., thermally grown SiO₂) thoroughly.
- Deposition Parameters:
 - Precursor: Molybdenum Hexacarbonyl (Mo(CO)₆)
 - Oxidant: Ozone (O₃)
 - Deposition Temperature: Typically within the ALD window of 150-175 °C.[\[2\]](#)
 - Pulse Sequence (for ALD):
 - Mo(CO)₆ pulse (e.g., 1 second)
 - N₂ purge (e.g., 15 seconds)
 - O₃ pulse (e.g., 29 seconds)
 - N₂ purge (e.g., 15 seconds)
- Process: Cycle the pulse sequence until the desired MoO₃ film thickness is achieved.

Part B: Reduction of MoO₃ to Metallic Mo

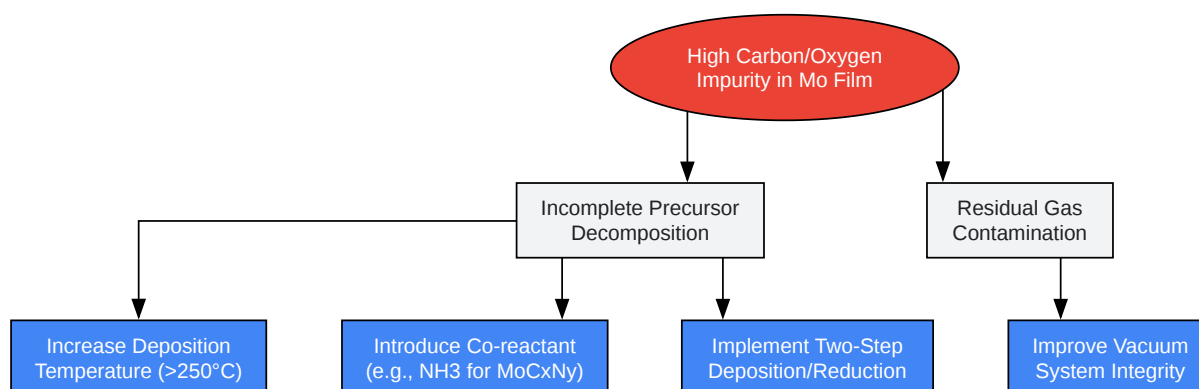
- Annealing Environment: Introduce atomic hydrogen (at-H) or molecular hydrogen (H₂) into the chamber.
- Annealing Temperature: Heat the MoO₃-coated substrate to a temperature between 150 °C and 450 °C. The degree of reduction increases with temperature.[\[2\]](#)[\[7\]](#)
- Annealing Duration: Hold at the set temperature for a sufficient time (e.g., 30 minutes) to ensure complete reduction.[\[2\]](#)
- Cooling: Cool the substrate down in an inert atmosphere.

Visualizations



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Caption: Workflow for the two-step deposition of high-purity molybdenum films.



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Caption: Troubleshooting logic for high impurity content in molybdenum films.

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